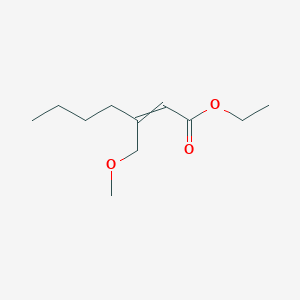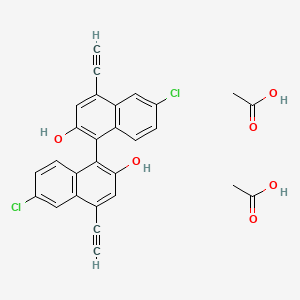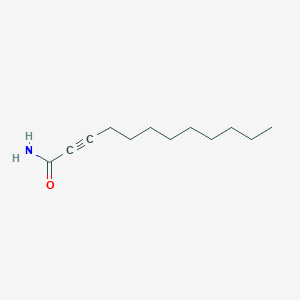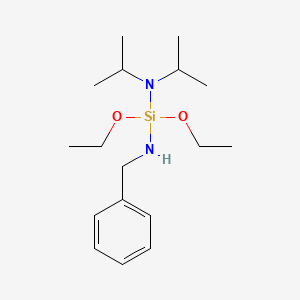![molecular formula C30H28N2O2 B14194674 2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] CAS No. 918107-40-1](/img/structure/B14194674.png)
2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] is a complex organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes two oxazole rings connected by a 1,4-phenylene bridge, each substituted with 2,3,4-trimethylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3,4-trimethylbenzaldehyde with 1,4-phenylenediamine in the presence of an oxidizing agent to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of an acid catalyst to form the oxazole rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro-oxazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydro-oxazole derivatives.
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various assays.
Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and unique properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] involves its interaction with specific molecular targets. The oxazole rings can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding to proteins and other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(5-phenyl-2-oxazolyl)benzene:
2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one): This compound features benzoxazinone rings instead of oxazole rings.
2,2’-(1,3-Phenylene)bis-2-oxazoline: This compound has a similar oxazole structure but with a 1,3-phenylene bridge.
Uniqueness
The uniqueness of 2,2’-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole] lies in its specific substitution pattern and the presence of two oxazole rings connected by a 1,4-phenylene bridge. This structure imparts unique chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
918107-40-1 |
|---|---|
Fórmula molecular |
C30H28N2O2 |
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
5-(2,3,4-trimethylphenyl)-2-[4-[5-(2,3,4-trimethylphenyl)-1,3-oxazol-2-yl]phenyl]-1,3-oxazole |
InChI |
InChI=1S/C30H28N2O2/c1-17-7-13-25(21(5)19(17)3)27-15-31-29(33-27)23-9-11-24(12-10-23)30-32-16-28(34-30)26-14-8-18(2)20(4)22(26)6/h7-16H,1-6H3 |
Clave InChI |
FISZHLHDHPFNFX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C2=CN=C(O2)C3=CC=C(C=C3)C4=NC=C(O4)C5=C(C(=C(C=C5)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)

![1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene](/img/structure/B14194645.png)
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)

![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)


![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
